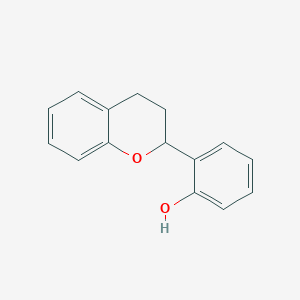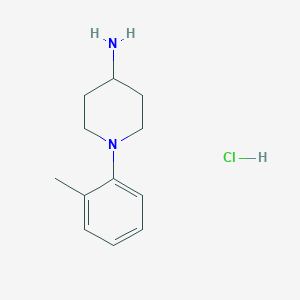
5-Ethyl-2-(pyridin-2-yl)indoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Etil-2-(piridin-2-il)indolina: es un compuesto heterocíclico que presenta un núcleo de indolina sustituido con un grupo etilo en la posición 5 y un grupo piridin-2-il en la posición 2. Los derivados de indolina son conocidos por sus diversas actividades biológicas y son ampliamente estudiados en química medicinal por sus posibles aplicaciones terapéuticas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción:
La síntesis de 5-Etil-2-(piridin-2-il)indolina típicamente involucra los siguientes pasos:
Materiales de partida: La síntesis comienza con materiales de partida disponibles comercialmente, como 2-bromo-5-etilindol y ácido 2-piridilborónico.
Reacción de acoplamiento de Suzuki: El paso clave implica una reacción de acoplamiento de Suzuki entre 2-bromo-5-etilindol y ácido 2-piridilborónico en presencia de un catalizador de paladio (por ejemplo, Pd(PPh3)4) y una base (por ejemplo, K2CO3) en un solvente adecuado (por ejemplo, DMF) bajo condiciones de reflujo.
Purificación: El producto crudo se purifica mediante cromatografía en columna para obtener la 5-Etil-2-(piridin-2-il)indolina deseada.
Métodos de Producción Industrial:
La producción industrial de 5-Etil-2-(piridin-2-il)indolina puede involucrar la optimización de la ruta sintética anterior para lograr mayores rendimientos y pureza. Esto podría incluir el uso de reactores de flujo continuo, plataformas de síntesis automatizadas y técnicas de purificación avanzadas.
Análisis De Reacciones Químicas
Tipos de Reacciones:
Oxidación: 5-Etil-2-(piridin-2-il)indolina puede sufrir reacciones de oxidación para formar los derivados de indol correspondientes.
Reducción: La reducción del compuesto puede conducir a la formación de derivados de indolina con grupos funcionales reducidos.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como borohidruro de sodio (NaBH4) e hidruro de litio y aluminio (LiAlH4) se utilizan comúnmente.
Sustitución: Los reactivos como los halógenos (por ejemplo, Br2, Cl2) y los nucleófilos (por ejemplo, aminas, tioles) se utilizan en condiciones apropiadas.
Principales Productos:
Oxidación: Formación de derivados del ácido indol-2-carboxílico.
Reducción: Formación de derivados de 5-etil-2-(piridin-2-il)indolina con grupos funcionales reducidos.
Sustitución: Formación de varios derivados de indolina sustituidos.
Aplicaciones Científicas De Investigación
Química:
Catálisis: Los derivados de 5-Etil-2-(piridin-2-il)indolina se utilizan como ligandos en reacciones catalíticas, mejorando la eficiencia y selectividad de diversas transformaciones.
Intermedios Sintéticos: El compuesto sirve como un intermedio valioso en la síntesis de compuestos heterocíclicos más complejos.
Biología:
Agentes Antimicrobianos: Los derivados de indolina exhiben actividad antimicrobiana contra una variedad de patógenos bacterianos y fúngicos.
Agentes Anticancerígenos: Algunos derivados han mostrado potencial como agentes anticancerígenos al inhibir el crecimiento de células cancerosas.
Medicina:
Desarrollo Farmacéutico: El compuesto se explora por sus posibles aplicaciones terapéuticas, incluidas las propiedades antiinflamatorias y analgésicas.
Industria:
Ciencia de Materiales: Los derivados de indolina se utilizan en el desarrollo de materiales electrónicos orgánicos, como diodos orgánicos emisores de luz (OLED) y fotovoltaicos orgánicos (OPV).
Mecanismo De Acción
El mecanismo de acción de 5-Etil-2-(piridin-2-il)indolina implica su interacción con objetivos moleculares y vías específicas:
Objetivos Moleculares: El compuesto puede interactuar con enzimas, receptores y otras proteínas involucradas en varios procesos biológicos.
Vías: Puede modular las vías de señalización relacionadas con la inflamación, la proliferación celular y la apoptosis, lo que lleva a sus efectos biológicos observados.
Comparación Con Compuestos Similares
Compuestos Similares:
2-(Piridin-2-il)indolina: Carece del grupo etilo en la posición 5, lo que puede afectar su actividad biológica y reactividad química.
5-Metil-2-(piridin-2-il)indolina: Sustituido con un grupo metilo en lugar de un grupo etilo, lo que lleva a diferencias en las propiedades estéricas y electrónicas.
5-Etil-2-(piridin-3-il)indolina: El grupo piridinilo está unido en la posición 3 en lugar de la posición 2, alterando su interacción con los objetivos moleculares.
Unicidad:
5-Etil-2-(piridin-2-il)indolina es único debido al patrón de sustitución específico en el anillo de indolina, que influye en su reactividad química y actividad biológica
Propiedades
Fórmula molecular |
C15H16N2 |
|---|---|
Peso molecular |
224.30 g/mol |
Nombre IUPAC |
5-ethyl-2-pyridin-2-yl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C15H16N2/c1-2-11-6-7-13-12(9-11)10-15(17-13)14-5-3-4-8-16-14/h3-9,15,17H,2,10H2,1H3 |
Clave InChI |
NJKOBAMCOUZFHS-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC2=C(C=C1)NC(C2)C3=CC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![6-ethyl-3-propylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11881956.png)







